(3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
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Description
(3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C26H22ClNO4 and its molecular weight is 447.9 g/mol. The purity is usually 95%.
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Biological Activity
(3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a fluorenylmethoxycarbonyl moiety. Its chemical structure can be represented as:
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity against various cancer cell lines. The compound has been shown to induce cytotoxic effects in A549 human lung adenocarcinoma cells, with studies reporting a reduction in cell viability by approximately 63.4% at specific concentrations (p < 0.05) .
Table 1: Anticancer Activity Against A549 Cells
Compound Concentration | Cell Viability (%) | Statistical Significance |
---|---|---|
Control | 100 | - |
100 µM | 63.4 | p < 0.05 |
50 µM | 76.6 | p < 0.024 |
Anti-inflammatory Effects
The compound also interacts with cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. In laboratory settings, it has demonstrated anti-inflammatory properties by inhibiting COX-2 activity, thereby reducing the production of pro-inflammatory mediators .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Interaction : The compound binds to the active site of COX-2, inhibiting its enzymatic activity.
- Cell Signaling Modulation : It influences pathways such as NF-κB, which is critical for immune responses.
- Metabolic Pathway Involvement : The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and clearance .
Study on Anticancer Activity
In a comparative study involving various derivatives of pyrrolidine-3-carboxylic acids, it was found that modifications to the phenyl ring significantly altered anticancer efficacy. The presence of halogen substituents enhanced the cytotoxicity profile against A549 cells .
Table 2: Comparison of Pyrrolidine Derivatives
Compound | Viability (%) at 100 µM | Notes |
---|---|---|
(3S,4R)-Chlorophenyl | 63.4 | Significant anticancer activity |
(3S,4R)-Bromophenyl | 70.5 | Moderate activity |
(3S,4R)-Fluorophenyl | 59.5 | Enhanced activity observed |
Properties
CAS No. |
2127056-95-3 |
---|---|
Molecular Formula |
C26H22ClNO4 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H22ClNO4/c27-17-11-9-16(10-12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,29,30) |
InChI Key |
ZIPYEAFCQQVOGF-UHFFFAOYSA-N |
SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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